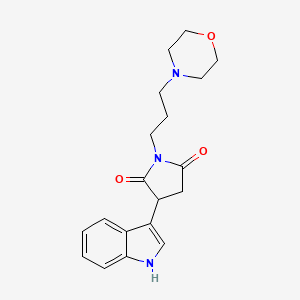
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is a complex organic compound that features an indole ring, a morpholine ring, and a succinimide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine group.
Formation of the Succinimide Moiety: The succinimide group can be introduced through the reaction of the indole-morpholine intermediate with succinic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.
科学的研究の応用
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the morpholine and succinimide moieties can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Indol-3-yl)succinimide: Lacks the morpholine ring, which may result in different biological activities and chemical reactivity.
N-(3-Morpholinopropyl)succinimide: Lacks the indole ring, which may affect its interaction with biological receptors.
2-(Indol-3-yl)-N-(2-hydroxyethyl)succinimide: Contains a hydroxyethyl group instead of a morpholinopropyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is unique due to the presence of both the indole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
3670-97-1 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H23N3O3/c23-18-12-15(16-13-20-17-5-2-1-4-14(16)17)19(24)22(18)7-3-6-21-8-10-25-11-9-21/h1-2,4-5,13,15,20H,3,6-12H2 |
InChIキー |
IBZWAXUGWLELNY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


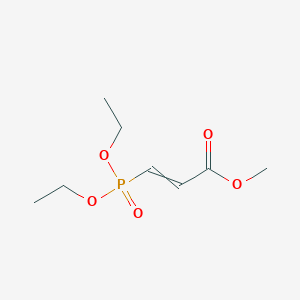
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
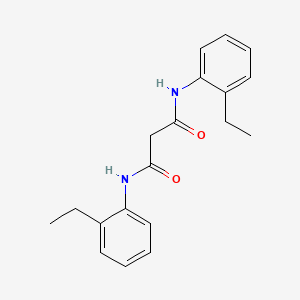
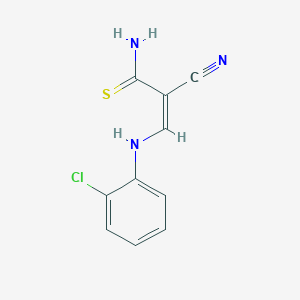
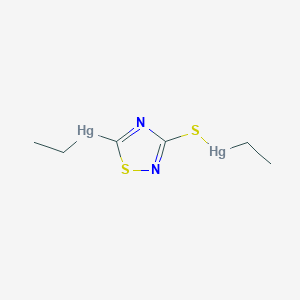
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
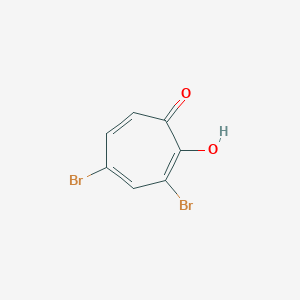
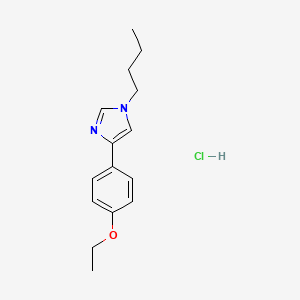
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
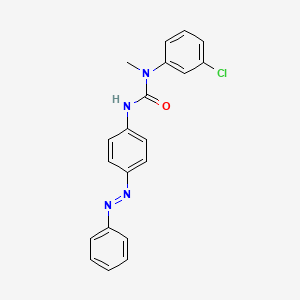
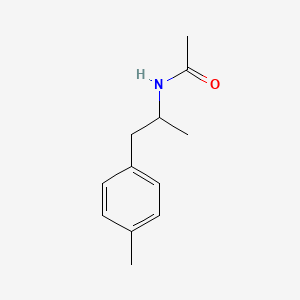
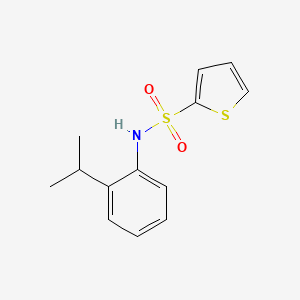
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
